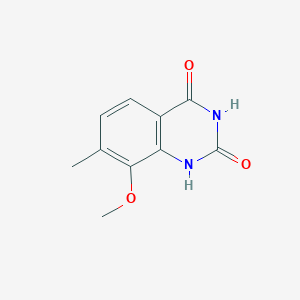

8-Methoxy-7-methylquinazoline-2,4-diol

Description

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

8-methoxy-7-methyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-4-6-7(8(5)15-2)11-10(14)12-9(6)13/h3-4H,1-2H3,(H2,11,12,13,14) |

InChI Key |

PVTMKKYBPVUYTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 8-methoxy-7-methylquinazoline-2,4-diol and related quinazoline derivatives as anticancer agents. The compound has been shown to disrupt critical signaling pathways involved in cancer progression:

- β-catenin/TCF4 Signaling Pathway : A study demonstrated that derivatives of 8-methoxy-7-methylquinazoline effectively inhibited β-catenin/TCF4 interactions, leading to apoptosis in cancer cells. For instance, compound 18B exhibited an IC50 ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells, indicating its potency comparable to established drugs like imatinib mesylate .

- Mechanism of Action : The mechanism involves downregulation of β-catenin and TCF4 protein expression and reduced levels of oncogenes such as c-MYC and Cyclin D1, which are crucial for cell proliferation and survival .

Antibacterial Properties

The antibacterial efficacy of quinazoline derivatives has also been extensively researched:

- Broad-Spectrum Activity : Quinazoline derivatives, including 8-methoxy-7-methylquinazoline-2,4-diol, have shown activity against various Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Staphylococcus haemolyticus, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties .

- In Vivo Studies : In murine models of infection with methicillin-resistant Staphylococcus aureus (MRSA), certain quinazolines demonstrated high survival rates in treated subjects compared to controls, showcasing their potential as therapeutic agents against resistant bacterial strains .

Other Therapeutic Applications

Beyond anticancer and antibacterial applications, 8-methoxy-7-methylquinazoline-2,4-diol has been explored for various other therapeutic effects:

- Anti-inflammatory Activity : Compounds within this class have been evaluated for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

- Antimalarial Effects : Some derivatives have shown promise in antimalarial activity, further expanding the therapeutic landscape for quinazolines .

Data Summary

The following table summarizes key findings regarding the applications of 8-methoxy-7-methylquinazoline-2,4-diol:

Comparison with Similar Compounds

7-Methoxy-2-methylquinazoline (CAS 16499-41-5)

- Structure : Quinazoline core with methoxy at position 7 and methyl at position 2.

- Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 .

- Key Differences :

- Substituent positions: Methoxy at position 7 (vs. 8 in the target compound) and methyl at position 2 (vs. 7).

- Lacks hydroxyl groups, reducing hydrogen-bonding capacity and hydrophilicity.

- Lower molecular weight may enhance membrane permeability compared to diol-containing analogs.

4-Chloro-8-fluoro-7-methoxyquinazoline (CAS 1934560-94-7)

- Structure : Quinazoline with methoxy at position 7, chlorine at position 4, and fluorine at position 6.

- Molecular Formula : C₉H₆ClFN₂O; Molecular Weight : 225.61 .

- Key Differences :

- Halogen substituents (Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.

- Methoxy at position 7 (vs. 8) alters steric and electronic profiles.

- Absence of hydroxyl groups reduces solubility in polar solvents compared to the diol-containing target compound.

8-(Benzothiazol-2-yl)-7-methoxyflavones

- Structure : Flavone core with benzothiazole at position 8 and methoxy at position 5.

- Molecular Formula : C₂₅H₂₀N₂O₄; Molecular Weight : 412.44 .

- Key Differences: Flavone scaffold (vs. Methoxy at position 7 (analogous to position 8 in quinazolines) may influence similar biological targets but with distinct pharmacokinetics due to scaffold differences.

Quinolinone Derivatives (e.g., Compound 8f)

- Structure: Quinolinone core with methoxy and hydroxy substituents.

- Molecular Formula : C₄₀H₃₂N₆O₈; Molecular Weight : 724.73 .

- Key Differences: Quinolinone vs. quinazoline core: Differences in nitrogen positioning affect hydrogen-bonding and electronic properties. Larger molecular size and multiple hydroxyl groups enhance solubility but may reduce blood-brain barrier penetration.

Structural and Functional Analysis Table

Critical Insights from Comparative Analysis

Substituent Positioning : Methoxy group placement (7 vs. 8) significantly alters steric and electronic environments. For example, 7-methoxyquinazolines (CAS 16499-41-5) may exhibit different binding affinities compared to 8-methoxy analogs due to spatial orientation .

Functional Group Impact : Hydroxyl groups in the target compound enhance hydrophilicity, contrasting with halogenated analogs (e.g., CAS 1934560-94-7), which prioritize electrophilic reactivity .

Scaffold Differences: Flavones and quinolinones (vs. quinazolines) demonstrate how core structure dictates pharmacological behavior, such as UV-mediated activity or solubility profiles .

Preparation Methods

Halogenation-Cyclization-Hydrolysis Sequence

A method derived from US Patent 4,102,885 involves the conversion of 3-methoxycarbonyl-substituted phenylureas into 2,4-dihaloquinazolines, followed by hydrolysis to the diol.

Procedure :

-

Urea Formation : React 3-methoxy-4-methylanthranilic acid with methoxycarbonyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours.

-

Cyclization-Halogenation : Treat the urea intermediate with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (1:1.2 molar ratio) under reflux (110°C) for 8–12 hours to form 2,4-dichloro-8-methoxy-7-methylquinazoline.

-

Hydrolysis : React the dichloro intermediate with aqueous sodium hydroxide (2 M) at 80°C for 2 hours to yield the diol.

Key Data :

-

Purity: >95% (HPLC).

-

Side Products: <5% unreacted dichloro intermediate.

One-Pot Synthesis via DMAP-Catalyzed Cyclization

Metal-Free Catalysis

A DMAP-mediated one-pot synthesis, adapted from ACS Omega (2020), avoids transition metals and enables scalable production.

Procedure :

-

Activation : Combine 3-methoxy-4-methyl-2-aminobenzamide (1.0 equiv) with di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) and DMAP (0.1 equiv) in acetonitrile.

-

Cyclization : Stir at 60°C for 12 hours to form the Boc-protected quinazoline-2,4-dione.

-

Deprotection : Treat with ceric ammonium nitrate (CAN) in methanol-water (4:1) at 25°C for 2 hours to yield the diol.

Key Data :

-

Advantages: Avoids column chromatography; suitable for gram-scale synthesis.

-

Limitations: Requires Boc protection-deprotection steps.

Transition Metal-Catalyzed Cyclization

Ruthenium-Catalyzed Dehydrogenative Synthesis

Inspired by CN Patent 109,180,575B, a Ru(II) pincer catalyst facilitates direct cyclization of (2-amino-3-methylphenyl)methanol derivatives.

Procedure :

-

Substrate Preparation : React (2-amino-3-methyl-4-methoxyphenyl)methanol with cyclopropylcarbonitrile (1:1 molar ratio).

-

Cyclization : Add Ru(II) catalyst (1 mol%) and potassium tert-butoxide (0.6 equiv) in tert-amyl alcohol. Heat at 130°C under air for 2 hours.

-

Isolation : Purify via vacuum distillation and recrystallization from ethanol.

Key Data :

Reductive Amination and Cyclization

Anthranilic Acid-Based Route

A method from PMC (2021) involves reductive amination followed by cyclization.

Procedure :

-

Reductive Amination : React 3-methoxy-4-methylanthranilic acid with formaldehyde (1.2 equiv) and sodium cyanoborohydride in methanol at 25°C for 6 hours.

-

Urea Formation : Treat the resulting amine with phosgene (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

-

Cyclization : Heat the urea intermediate in acetic acid at 100°C for 4 hours.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Halogenation-Cyclization | 65–72 | 20–24 h | High | High purity; established protocol |

| DMAP-Catalyzed | 78–85 | 14 h | Moderate | Metal-free; one-pot synthesis |

| Ru-Catalyzed | 85 | 2 h | High | Rapid; air-tolerant conditions |

| Reductive Amination | 60–68 | 10 h | Low | Uses inexpensive reagents |

Mechanistic Insights

Cyclization Pathways

-

Halogenation-Cyclization : POCl₃ acts as both a cyclizing agent and halogen source, forming a reactive imidoyl chloride intermediate that undergoes nucleophilic attack.

-

DMAP Catalysis : DMAP facilitates carbonyl activation via transient Boc-carbamic anhydride formation, enabling intramolecular cyclization.

-

Ru Catalysis : The Ru(II) complex promotes dehydrogenative coupling, with tert-amyl alcohol serving as a hydrogen acceptor.

Q & A

What are the common synthetic routes for 8-Methoxy-7-methylquinazoline-2,4-diol and its derivatives?

The synthesis typically involves functionalization of the quinazoline core. For example, 8-formyl intermediates can react with amines or thiols under mild acidic conditions to introduce benzothiazole or benzimidazole moieties (e.g., via 2-aminothiophenol or 1,2-phenylenediamine) . Advanced routes may use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to install aryl or heteroaryl groups at specific positions, as seen in related quinazoline derivatives . Key steps include nitration, chlorination, and methoxylation, with careful control of reaction temperatures and reagents like SOCl₂ or K₂CO₃ .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization focuses on temperature, catalyst selection, and stoichiometry. For instance:

- Nitration : Use H₂SO₄/HNO₃ at 10°C to avoid over-nitration .

- Chlorination : SOCl₂ under reflux ensures complete conversion of hydroxyl to chloro groups .

- Coupling reactions : PdCl₂(PPh₃)₂ with PCy₃ as a co-catalyst enhances efficiency in Suzuki-Miyaura reactions .

Yields are further improved by iterative solvent screening (e.g., dioxane-water mixtures for biphasic conditions) and purification via column chromatography .

What analytical techniques are critical for confirming the structure and purity of this compound?

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 413 [M+H]⁺) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C/¹⁵N NMR resolves substituent positions and confirms regioselectivity (e.g., methoxy group at C7 vs. C8) .

- Elemental Analysis : Validates molecular formulas (e.g., C₄₀H₃₂N₆O₈ for triazole derivatives) .

- Chromatography : HPLC with UV detection monitors purity, especially for intermediates prone to byproducts .

What role does 8-Methoxy-7-methylquinazoline-2,4-diol play in the development of EGFR inhibitors?

This scaffold is a precursor for EGFR-targeted anticancer agents. Derivatives like 4-chloro-6-methoxy-7-substituted quinazolines inhibit EGFR kinase activity by blocking ATP binding . Structural modifications (e.g., triazole or piperidine appendages) enhance selectivity and reduce toxicity . For example, 7-fluoroquinazoline-2,4-diol derivatives have shown potent antitumor activity in preclinical models .

How are computational methods applied to study the mechanism of action of this compound?

- Molecular Docking : Predicts binding modes to EGFR (PDB ID: 1M17) by modeling interactions between the quinazoline core and kinase active sites .

- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency to guide synthetic priorities .

- DFT Calculations : Analyze charge distribution in the quinazoline ring to explain regioselectivity in electrophilic substitutions .

How can researchers address solubility challenges during pharmacological testing?

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo .

- Co-solvent Systems : Use DMSO/PEG mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .

- Micellar Encapsulation : Non-ionic surfactants like Poloxamer 407 improve aqueous solubility for IV administration .

What strategies resolve contradictory data in biological assays involving this compound?

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., A549 vs. HCT-116) to rule out cell-specific artifacts .

- Orthogonal Assays : Combine Western blotting (EGFR phosphorylation) with MTT cytotoxicity tests to confirm mechanism .

- Batch Analysis : Check for impurities (e.g., residual Pd in cross-coupled products) via ICP-MS, which may skew results .

How are derivatives designed to improve pharmacokinetic properties?

- Bioisosteric Replacement : Substitute methoxy groups with trifluoromethoxy to enhance metabolic stability .

- LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce hydrophobicity, improving oral bioavailability .

- Pro-drug Activation : Mask phenolic -OH groups as acetyl esters, which are cleaved by esterases in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.